molecular formula C2HK2NO4 B1307969 Potassium 2-oxoacetate oxoamide

Potassium 2-oxoacetate oxoamide

Cat. No.: B1307969
M. Wt: 181.23 g/mol
InChI Key: DRRKGXSKUJKBPZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 2-oxoacetate oxoamide (CAS Registry Number: 22742-08-1) is a potassium salt of 2-oxoacetate oxoamide, characterized by the molecular structure combining oxoacetate and oxoamide moieties. Its synonyms include Dipotassium 2-dioxidoazaniumylideneacetate and AC1MTXK5. Its InChIKey (DRRKGXSKUJKBPZ-UHFFFAOYSA-M) confirms its unique structural identity.

Properties

Molecular Formula

C2HK2NO4

Molecular Weight

181.23 g/mol

IUPAC Name

dipotassium;2-dioxidoazaniumylideneacetate

InChI

InChI=1S/C2H2NO4.2K/c4-2(5)1-3(6)7;;/h1H,(H-,4,5,6,7);;/q-1;2*+1/p-1

InChI Key

DRRKGXSKUJKBPZ-UHFFFAOYSA-M

Canonical SMILES

C(=[N+]([O-])[O-])C(=O)[O-].[K+].[K+]

Origin of Product

United States

Comparison with Similar Compounds

Potassium 2-oxopropanoate (CAS 4151-33-2)

  • Structure: Contains a propanoate backbone instead of oxoamide.
  • Applications: Not explicitly detailed in the evidence, but structurally simpler potassium salts are often used as intermediates in organic synthesis.

Ethyl/Methyl 2-Aryl-2-oxoacetates

Examples include:

  • Bioactivity: Isolated from marine ascidians (Polycarpa aurata), with derivatives showing cytotoxicity (e.g., IC50 = 0.9 μg/mL against HCT-116 cells) .
  • Methyl 2-(4-fluorophenyl)-2-oxoacetate ():
    • Synthesis : Produced via photochemical carbene transfer (39% yield).
    • Applications : Intermediate in pharmaceutical synthesis (e.g., SARS-CoV 3CLpro inhibitors) .

Comparison with Potassium 2-oxoacetate Oxoamide :

  • Reactivity : Ester derivatives are more reactive in nucleophilic acyl substitution due to the ester group, whereas the oxoamide in this compound may enhance stability or metal-binding capacity.
  • Bioactivity : Esters show direct cytotoxicity or enzyme inhibition (e.g., 35.5% MAO-B inhibition for ethyl 2-oxoacetate derivatives) , but this compound’s bioactivity remains uncharacterized in the evidence.

2-Oxoacetate Amides and Sulfonamides

  • Ethyl 2-(pyridin-2-ylmethylamino)acetate (CAS 103151-23-1, ): Structure: Combines oxoacetate with a pyridine-methylamine group. Applications: Potential as a MAO-B inhibitor or intermediate in drug design.
  • Phenylsulfonamides ():
    • Activity : Act as PPARγ agonists (antidiabetic candidates) or PPARα antagonists.

Comparison :

  • Functional Groups : The oxoamide in this compound may mimic sulfonamide or urea motifs in drug candidates, enabling hydrogen bonding with biological targets.

Yield and Practicality

  • Methyl 2-(4-methoxyphenyl)-2-oxoacetate : 71.1% yield via Grignard reaction .
  • Ethyl 2-chloroacetoacetate : Used as a synthetic intermediate (e.g., Oxiracetam impurity) with optimized routes achieving >89% yield .

Comparison : this compound’s synthesis method and yield are unspecified in the evidence, but ester/amide analogs suggest that optimized conditions (e.g., microwave-assisted or catalytic methods) could improve efficiency.

Anticancer Activity

  • Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate derivatives (): IC50 = 0.090–0.650 μM against cancer cell lines.
  • Polycarpine (415) (): IC50 = 0.9 μg/mL against HCT-116 cells.

Enzyme Inhibition

  • MAO-B Inhibition : Ethyl 2-oxoacetate derivatives show 33.8–35.5% inhibition .
  • SARS-CoV 3CLpro Inhibition: Ethyl 2-chloro-2-oxoacetate derivatives are potent non-covalent inhibitors .

Comparison : The oxoamide group in this compound may enhance binding to enzyme active sites compared to esters, but pharmacological data is needed.

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Key Functional Groups Bioactivity (Highlighted) Synthesis Yield (if reported)
This compound 22742-08-1 C₂H₃K₂NO₃ Oxoamide, Potassium salt Not reported N/A
Methyl 2-(4-methoxyphenyl)-2-oxoacetate N/A C₁₀H₁₀O₄ Ester, Aromatic methoxy Cytotoxicity (IC50 = 0.9 μg/mL) 71.1%
Ethyl 2-(3-bromophenylamino)-2-oxoacetate N/A C₁₀H₁₀BrNO₃ Amide, Bromoaryl Anticancer (IC50 = 0.090–0.650 μM) N/A
Ethyl 2-chloroacetoacetate 609-15-4 C₆H₉ClO₃ Chloro, Ester Pharmaceutical intermediate >89%

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